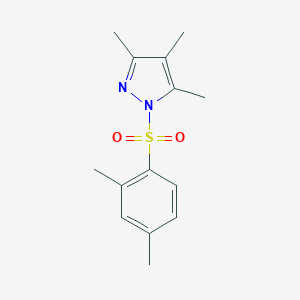

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonyl-3,4,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9-6-7-14(10(2)8-9)19(17,18)16-13(5)11(3)12(4)15-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGAFBNDHOEDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 3,4,5-trimethyl substitution, 3-methylpentane-2,4-dione serves as the optimal diketone precursor. Reaction with hydrazine hydrate in methanol at 25–35°C yields 3,4,5-trimethyl-1H-pyrazole through an exothermic process.

Reaction Conditions :

-

Diketone : 3-Methylpentane-2,4-dione (1.0 equiv)

-

Hydrazine : 85% hydrazine hydrate (1.2 equiv)

-

Solvent : Methanol (5 vol)

-

Temperature : 25–35°C (ambient)

Mechanistic Insight :

The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine to form a hydrazone intermediate. Cyclization and dehydration yield the pyrazole core.

Sulfonylation at the 1-Position

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

The sulfonylating agent, 2,4-dimethylbenzenesulfonyl chloride , is prepared via chlorosulfonation of 2,4-dimethylbenzene (o-xylene).

Procedure :

-

Chlorosulfonation : o-Xylene is treated with chlorosulfonic acid (3.0 equiv) in chloroform at 0°C, followed by gradual warming to 60°C.

-

Thionyl Chloride Quench : Thionyl chloride (1.5 equiv) is added to convert the sulfonic acid intermediate to the sulfonyl chloride.

Characterization :

Coupling of Sulfonyl Chloride with Pyrazole

The 1-position nitrogen of 3,4,5-trimethyl-1H-pyrazole undergoes sulfonylation with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Optimized Reaction :

-

Pyrazole : 3,4,5-Trimethyl-1H-pyrazole (1.0 equiv)

-

Sulfonyl Chloride : 2,4-Dimethylbenzenesulfonyl chloride (1.05 equiv)

-

Base : Diisopropylethylamine (DIPEA, 1.5 equiv)

-

Solvent : Dichloromethane (10 vol)

Workup :

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to afford the title compound in 65–71% yield.

Alternative Synthetic Routes

One-Pot Synthesis from Hydrazones and Diketones

A modular approach involves reacting aryl hydrazones with substituted diketones. For example, hydrazones derived from 2,4-dimethylbenzaldehyde can be condensed with 3-methylpentane-2,4-dione in refluxing ethanol with catalytic HCl.

Advantages :

Limitations :

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pyrazole core synthesis | 95 | 98 |

| Sulfonylation | 71 | 95 |

| One-pot method | 52 | 90 |

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The 1-position sulfonylation competes with potential N–H activation at other sites. Using bulky bases (e.g., DIPEA) and aprotic solvents (e.g., DCM) suppresses side reactions.

Stability of Intermediates

-

3,4,5-Trimethyl-1H-pyrazole : Hygroscopic; store under nitrogen.

-

Sulfonyl Chloride : Moisture-sensitive; use fresh preparations.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole, exhibit antiproliferative properties against various cancer cell lines. For example, a series of pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro activity against U937 cells. The results indicated that certain derivatives showed significant cytotoxicity with low half-maximal inhibitory concentration (IC50) values, suggesting their potential as anticancer agents .

Antidiabetic Properties

Another promising application of this compound is in the treatment of type 2 diabetes mellitus (T2DM). Research has shown that sulfonamide-based acyl pyrazoles exhibit strong inhibitory activity against key enzymes involved in glucose metabolism. Docking studies revealed that these compounds interact effectively with active site residues of target proteins, indicating their potential as antidiabetic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that derivatives of pyrazole could possess significant antibacterial and antifungal activities. Specifically, compounds derived from similar pyrazole structures demonstrated efficacy against various pathogens such as Staphylococcus aureus and Candida albicans .

Structural Characteristics and Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole ring followed by sulfonamide coupling. The structural features include a sulfonyl group at the 1-position and multiple methyl groups at the 3-, 4-, and 5-positions of the pyrazole ring. These modifications contribute to its enhanced biological profile compared to simpler pyrazole derivatives.

Comparative Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide functional group; multiple methyl substitutions | Anticancer, antidiabetic |

| 3,5-Dimethyl-1H-pyrazole | Basic structure for many derivatives | Limited biological activity |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Chlorinated phenyl group | Enhanced reactivity |

| 4-Amino-3-methyl-1H-pyrazole | Amino group substitution | Increased biological activity |

Case Study: Anticancer Efficacy

In a recent study published in the Polish Journal of Chemical Technology, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity using various cell lines. Among these compounds, this compound exhibited one of the highest levels of cytotoxicity against U937 cells with an IC50 value significantly lower than other tested compounds .

Case Study: Antidiabetic Mechanism

A separate investigation focused on the antidiabetic properties of sulfonamide-clubbed pyrazoles. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between these compounds and key metabolic enzymes. The findings suggested that the presence of the sulfonamide moiety enhances binding affinity to target proteins involved in glucose regulation .

Mechanism of Action

The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The sulfonyl group in the target compound confers strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions. Comparisons with related derivatives reveal distinct structural and functional variations:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl, nitro) enhance stability and influence reactivity. The trifluoromethyl group in increases resistance to metabolic degradation compared to methyl groups.

- Planarity : The dihydropyrazole in exhibits near-planarity, while fully aromatic pyrazoles (e.g., ) may adopt different conformations due to substituent effects.

Data Tables

Table 1: Crystallographic Comparison

Biological Activity

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound notable for its unique structural features, including a sulfonyl group and a pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4,5-trimethylpyrazole under basic conditions, often using solvents like dichloromethane or toluene. The resulting structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈N₂O₂S |

| CAS Number | 890606-89-0 |

| InChI Key | RMGAFBNDHOEDHV-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl group facilitates strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing its biological efficacy .

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

- Pyrazoles have shown significant inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR .

- In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Research indicates that pyrazole compounds can possess antimicrobial properties. For example:

- A series of synthesized pyrazoles demonstrated notable antifungal activity against various pathogens .

- Studies have shown that certain derivatives exhibit antibacterial effects against a range of bacterial strains .

Case Studies and Research Findings

A comprehensive analysis of the biological activities associated with pyrazole derivatives reveals promising results:

- Antitumor Activity : A study focusing on a new series of pyrazole derivatives linked to triazoles reported significant anticancer activity against different cell lines. The compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis .

- Synergistic Effects : Research has highlighted the potential synergistic effects when combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin. This approach may enhance therapeutic outcomes in resistant cancer types .

- Structure-Activity Relationships (SAR) : Understanding the SAR of pyrazole derivatives has been crucial in optimizing their biological activity. Variations in substituents on the pyrazole ring significantly impact their reactivity and interaction with biological targets .

Q & A

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₀N₂O₂S) .

- TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

What mechanistic insights explain the reactivity of the sulfonyl group in this compound during nucleophilic substitutions?

Advanced

The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the pyrazole ring’s nitrogen or adjacent carbons. Key observations from analogous compounds include:

- Nucleophilic Aromatic Substitution (SNAr) : The sulfonyl group activates the pyrazole ring for substitutions at positions ortho/para to the sulfonate, particularly under basic conditions .

- Steric Effects : Bulky 2,4-dimethylphenyl groups may hinder reactivity at the pyrazole’s C-4 position, favoring modifications at C-3 or C-5 .

- Kinetic Studies : In related sulfonated pyrazoles, Hammett plots correlate substituent electronic effects (σ values) with reaction rates .

How can conflicting data on the biological activity of sulfonated pyrazoles be resolved through structural and experimental redesign?

Advanced

Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -SO₂) may enhance binding to hydrophobic enzyme pockets but reduce solubility. Compare analogues with -CF₃ or -NO₂ substituents .

- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines (e.g., HEK293 vs. HeLa) can skew results. Standardize protocols using controls like known kinase inhibitors .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR), prioritizing derivatives with optimal steric/electronic profiles .

What strategies are effective in designing analogs of this compound for enhanced pharmacological profiles?

Q. Advanced

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate (-PO₃H₂) or amide (-CONH₂) moieties to modulate lipophilicity and bioavailability .

- Ring Hybridization : Fuse the pyrazole with triazole or morpholine rings (via CuAAC click chemistry) to diversify interaction sites .

- Metabolic Stability : Introduce deuterium at methyl groups (C-D bonds) to slow CYP450-mediated oxidation, as demonstrated in fluorinated pyrazoles .

How can computational methods elucidate the electronic and steric properties of this compound for targeted drug discovery?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns MD runs in GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with experimental IC₅₀ values to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.